molecular formula C11H22N2O2 B11822033 tert-butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate

tert-butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate

Cat. No.: B11822033
M. Wt: 214.30 g/mol
InChI Key: OMYUWTDLNUMEGX-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Chemical Reactions Analysis

tert-Butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, making it suitable for specific chemical transformations . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1

InChI Key

OMYUWTDLNUMEGX-IUCAKERBSA-N

Isomeric SMILES

C[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)CN

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)CN

Origin of Product

United States

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